molecular formula C11H14Cl2F3N3 B1500947 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride CAS No. 1185313-62-5

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride

Cat. No.: B1500947
CAS No.: 1185313-62-5
M. Wt: 316.15 g/mol
InChI Key: PWSQTNIBXRBNFE-UHFFFAOYSA-N
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Description

Nomenclature and Classification

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride belongs to the class of piperidine derivatives, specifically those featuring pyridine substitution. The compound exhibits a complex nomenclature system that reflects its intricate molecular architecture. According to the International Union of Pure and Applied Chemistry naming conventions, the systematic name is 3-chloro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride. This nomenclature system accurately describes the spatial arrangement of functional groups within the molecule, beginning with the pyridine ring bearing chlorine at position 3 and trifluoromethyl at position 5.

The compound exists in multiple synonymous forms within chemical databases, including (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride and 3-chloro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine;hydrochloride. The molecular formula C12H16Cl2F3N3 reflects the presence of twelve carbon atoms, sixteen hydrogen atoms, two chlorine atoms, three fluorine atoms, and three nitrogen atoms, resulting in a molecular weight of 330.17 grams per mole. The classification extends beyond simple nomenclature to encompass its position within broader chemical families, including halogenated aromatics, fluorinated compounds, and nitrogen-containing heterocycles.

The chemical structure incorporates both saturated and unsaturated nitrogen-containing ring systems, placing it within the broader category of azacyclic compounds. The piperidine component represents a six-membered saturated heterocycle, while the pyridine moiety constitutes an aromatic six-membered ring containing one nitrogen atom. This dual heterocyclic nature contributes to the compound's classification as a complex heterocyclic amine, with additional categorization as an organofluorine compound due to the presence of the trifluoromethyl group.

Historical Context in Chemical Research

The development of compounds featuring 3-chloro-5-(trifluoromethyl)pyridine frameworks has evolved significantly since the mid-20th century, when researchers first began exploring systematic approaches to pyridine halogenation. Historical records indicate that early synthetic methodologies for producing 3-chloro-5-trifluoromethylpyridine derivatives emerged from industrial needs for agricultural chemical intermediates, particularly during the 1980s when 2,3-dichloro-5-trifluoromethylpyridine became increasingly important for pesticide synthesis. The evolution of these synthetic approaches has been marked by a transition from liquid-phase to vapor-phase chlorination processes, which offered improved selectivity and reduced catalyst requirements.

The specific compound this compound was first documented in chemical databases in 2010, representing a relatively recent addition to the library of characterized heterocyclic compounds. This timeline corresponds with the increasing sophistication of synthetic methodologies for combining pyridine and piperidine ring systems, particularly those incorporating multiple heteroatoms and electron-withdrawing substituents. The compound's emergence coincided with broader research initiatives focused on developing new classes of pharmaceutical intermediates and bioactive molecules.

Research into trifluoromethyl piperidine compounds has progressed substantially since the early 2010s, with significant developments in synthetic methodologies reported as recently as 2012. These advances have enabled more efficient preparation methods that utilize sulfur tetrafluoride as a fluorinating agent, representing a departure from earlier approaches that relied on more hazardous fluorinating reagents. The historical progression of this research area demonstrates the continuous refinement of synthetic strategies aimed at incorporating trifluoromethyl groups into heterocyclic frameworks.

The compound's development also reflects broader trends in medicinal chemistry toward the incorporation of fluorinated substituents, which have become increasingly recognized for their ability to modulate biological activity and improve pharmacokinetic properties. This historical context places the compound within a larger narrative of rational drug design and synthetic methodology development that has characterized heterocyclic chemistry over the past several decades.

Significance in Pyridine Chemistry

Within the broader context of pyridine chemistry, this compound represents an important example of how strategic substitution patterns can influence both chemical reactivity and potential applications. Pyridine, as a fundamental heterocyclic aromatic compound with the molecular formula C5H5N, serves as the foundational structure for numerous pharmaceutical and agrochemical compounds. The incorporation of chlorine and trifluoromethyl substituents at specific positions on the pyridine ring significantly alters the electronic properties of the aromatic system, creating opportunities for selective chemical transformations.

The compound demonstrates the principles of positional selectivity in pyridine functionalization, where the placement of substituents at the 3- and 5-positions creates distinct reactivity patterns compared to other isomeric arrangements. Research has shown that halogenation of pyridines typically follows predictable patterns based on electronic and steric factors, with 3-selective processes often requiring specific catalytic conditions. The successful synthesis of compounds bearing this substitution pattern reflects advances in selective halogenation methodologies that have enabled precise control over regiochemistry.

The significance of this compound within pyridine chemistry extends to its potential role as a synthetic intermediate for more complex molecules. The presence of both electron-withdrawing groups (chlorine and trifluoromethyl) and an electron-donating amino functionality creates a molecule with diverse reactivity patterns. This combination allows for selective transformations at different positions within the molecule, making it valuable for synthetic chemists developing new molecular architectures.

Furthermore, the compound exemplifies current trends in pyridine derivatization toward increased structural complexity and functional group diversity. Modern pyridine chemistry has evolved beyond simple mono-substituted derivatives to encompass highly functionalized systems that incorporate multiple heteroatoms and diverse functional groups. This compound represents a sophisticated example of such molecular complexity, combining features from multiple chemical families into a single, well-defined structure.

The trifluoromethyl group's presence is particularly significant within pyridine chemistry, as fluorinated pyridines have emerged as important building blocks for pharmaceutical research. The unique electronic properties imparted by the trifluoromethyl group, including its strong electron-withdrawing character and lipophilic nature, make such compounds valuable for modulating biological activity and improving drug-like properties.

Position within Halogenated Heterocyclic Compound Family

This compound occupies a distinctive position within the extensive family of halogenated heterocyclic compounds, representing a sophisticated example of how multiple halogen atoms can be incorporated into complex ring systems. Halogenated heterocycles constitute one of the most important classes of organic compounds, with applications spanning pharmaceuticals, agrochemicals, and materials science. This particular compound demonstrates the strategic use of both chlorine and fluorine atoms to achieve specific molecular properties and reactivity patterns.

The compound's structure incorporates chlorine as a direct substituent on the pyridine ring and fluorine atoms as components of the trifluoromethyl group, illustrating two distinct approaches to halogen incorporation in heterocyclic systems. Chlorine substitution typically provides moderate electron-withdrawal while maintaining good reactivity for further synthetic transformations, whereas the trifluoromethyl group represents one of the most potent electron-withdrawing functionalities available to synthetic chemists. This combination creates a molecule with carefully balanced electronic properties that can be fine-tuned for specific applications.

Within the broader context of heterocyclic chemistry, compounds containing both pyridine and piperidine rings represent a significant subset of bioactive molecules. The heterocyclic compound family encompasses structures ranging from simple three-membered rings to complex polycyclic systems, with five- and six-membered rings being the most commonly encountered and synthetically accessible. Six-membered nitrogen-containing heterocycles, including both pyridine and piperidine, form the backbone of numerous pharmaceutical compounds due to their favorable pharmacokinetic properties and ability to participate in biological recognition processes.

The compound's position within this family is further defined by its classification as a multiply halogenated system. While mono-halogenated heterocycles are relatively common, compounds incorporating multiple different halogens require more sophisticated synthetic approaches and often exhibit unique properties not observed in their simpler analogs. The presence of both chlorine and fluorine atoms in different molecular environments creates opportunities for selective reactivity that can be exploited in synthetic transformations.

Contemporary research in halogenated heterocyclic chemistry has increasingly focused on compounds that combine traditional halogen substitution with more exotic functionalities like trifluoromethyl groups. This compound exemplifies this trend, representing a modern approach to heterocyclic design that seeks to maximize functional group diversity while maintaining synthetic accessibility. The strategic placement of halogen atoms and the trifluoromethyl group reflects current understanding of how electronic effects can be used to modulate both chemical reactivity and biological activity.

The compound also demonstrates the evolution of heterocyclic chemistry toward greater complexity and specificity. Early research in this field focused primarily on simple mono-substituted systems, but contemporary efforts increasingly target multiply substituted compounds that can provide enhanced selectivity and improved properties. This progression reflects both advances in synthetic methodology and a deeper understanding of structure-activity relationships in heterocyclic systems.

Property Value Reference
Molecular Formula C12H16Cl2F3N3
Molecular Weight 330.17 g/mol
Chemical Abstracts Service Number 1185319-70-3
PubChem Compound Identifier 45787001
Creation Date 2010-06-21
InChI Key GSBDGNVSDFCDAI-UHFFFAOYSA-N
Classification Piperidine derivative, halogenated heterocycle

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3.ClH/c12-9-4-7(11(13,14)15)5-17-10(9)18-3-1-2-8(16)6-18;/h4-5,8H,1-3,6,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSQTNIBXRBNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671541
Record name 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185313-62-5
Record name 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C12H14ClF3N2
  • Molecular Weight : 294.70 g/mol
  • CAS Number : 1308146-14-6

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including those containing trifluoromethyl groups, exhibit notable anticancer properties. For instance, a study demonstrated that piperidine derivatives showed improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The presence of the trifluoromethyl group is hypothesized to enhance the binding affinity to target proteins involved in cancer progression.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in various biological pathways. A notable example includes its potential role in inhibiting reverse transcriptase, which is critical in viral replication processes. The SAR studies suggest that modifications to the piperidine ring can significantly affect enzyme inhibition efficacy, with the trifluoromethyl group contributing to increased potency .

Anti-inflammatory Effects

Pyridine derivatives with similar structural motifs have shown anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The ED50 values for some related compounds were calculated to be around 9.17 μM, indicating promising therapeutic potential . This suggests that this compound may also exhibit similar anti-inflammatory properties.

Structure-Activity Relationships (SAR)

The incorporation of the trifluoromethyl group at specific positions on the pyridine ring has been linked to enhanced biological activity. Studies reveal that this substitution can improve solubility and metabolic stability while maintaining or enhancing potency against various biological targets .

CompoundTrifluoromethyl PositionActivity (EC50)Reference
Compound APara0.010 μM
Compound BMeta0.038 μM
Compound COrtho0.177 μM

Case Studies

  • Cytotoxicity in Cancer Models : A study involving FaDu hypopharyngeal tumor cells showed that modified piperidine derivatives induced apoptosis more effectively than traditional chemotherapeutics, suggesting a novel mechanism of action linked to their structural features .
  • Inhibition of Viral Replication : Research has highlighted the role of similar compounds in inhibiting reverse transcriptase, demonstrating that structural modifications can lead to enhanced antiviral activity, potentially making them candidates for treating viral infections .
  • Metabolic Stability Assessment : In vitro studies assessing metabolic stability revealed that modifications to the piperidine core can significantly influence pharmacokinetics, with certain analogs showing improved stability in human liver microsomes compared to their non-fluorinated counterparts .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H12ClF3N2
  • CAS Number : 1292498-24-8
  • Molecular Weight : 280.68 g/mol
  • IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinol

Neurological Disorders

Research indicates that derivatives of this compound may be effective in treating conditions such as depression and anxiety. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. Studies have shown that similar piperidine derivatives exhibit serotonin receptor modulation, which is crucial for developing antidepressants .

Anti-Cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties. The chlorinated pyridine moiety is known to interact with various biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, indicating a possible mechanism of action through apoptosis induction .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into related piperidine derivatives has revealed efficacy against bacterial strains, including those resistant to conventional antibiotics. This opens avenues for developing new antimicrobial agents based on this scaffold .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives, including those similar to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride. The results indicated that certain modifications led to enhanced serotonin receptor affinity and improved behavioral outcomes in animal models of depression .

Case Study 2: Anti-Cancer Screening

In a screening assay conducted by researchers at a leading pharmaceutical company, compounds structurally related to this hydrochloride were tested against various cancer cell lines. The findings suggested that modifications to the pyridine ring significantly influenced cytotoxicity, with some variants showing IC50 values in the low micromolar range against breast and lung cancer cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride
  • CAS No.: 1185313-62-5
  • Molecular Formula : C₁₁H₁₄Cl₂F₃N₃
  • Molecular Weight : 316.15 g/mol
  • Purity : ≥98% (as per CymitQuimica’s catalog) .

Structural Features :
The compound consists of a pyridine ring substituted at the 3-position with chlorine and at the 5-position with a trifluoromethyl group. A piperidine ring is attached to the pyridine’s 2-position, with an amine group at the piperidine’s 3-position. The hydrochloride salt enhances solubility and stability .

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

Table 1: Key Structural and Physical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Substituents/Modifications CAS No.
Target Compound C₁₁H₁₄Cl₂F₃N₃ 316.15 Pyridine + Piperidine Cl (pyridine-3), CF₃ (pyridine-5) 1185313-62-5
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine C₁₀H₁₁ClF₃N₃ 276.64 Pyridine + Pyrrolidine Pyrrolidine replaces piperidine 1282230-08-3
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride C₈H₁₀Cl₃F₃N₂ 297.54 Pyridine + Ethylamine Ethylamine chain instead of piperidine N/A
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine C₁₀H₈ClF₃N₄ 276.64 Pyridine + Pyrazole Pyrazole replaces piperidine 172600-30-5

Key Observations :

Piperidine vs. Pyrrolidine: The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the 5-membered pyrrolidine in the analog . This may enhance binding to larger enzyme pockets. The pyrrolidine analog has a lower molecular weight (276.64 vs.

Ethylamine vs. Piperidine :

  • The ethylamine derivative (MW 297.54) lacks the cyclic amine structure, simplifying synthesis but reducing rigidity and hydrogen-bonding capacity .

This may shift selectivity toward different biological targets .

Key Observations :

Synthetic Complexity :

  • The target compound’s synthesis likely involves transition-metal catalysis (e.g., Pd or Rh), as seen in related pyridine-piperidine hybrids .
  • The low yield (13%) of the ethyl-linked analog underscores the challenge of introducing bulky substituents without optimized conditions .

Functional Group Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . Chlorine at the pyridine-3 position improves electrophilic character, facilitating nucleophilic substitution reactions in derivatization .

Preparation Methods

Synthesis of the Pyridine Core: 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Intermediate

The key starting intermediate for the target compound is the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Preparation of this intermediate typically involves:

  • Chlorination and Fluorination Steps : Starting from 2-chlorine-5-trichloromethylpyridine, tungsten hexachloride catalyzes a chlorination reaction to yield 2,3-dichloro-5-trichloromethylpyridine. Subsequently, this intermediate undergoes fluorination using antimony pentafluoride and anhydrous hydrogen fluoride under heating and stirring conditions. The reaction mixture is then cooled, washed, and purified by reduced-pressure distillation to afford 2-fluoro-3-chloro-5-trifluoromethylpyridine with high yield and purity (up to 90% yield and 99.5% purity).

  • Cyanation and Further Functionalization : The fluorinated intermediate can be converted into 2-cyano-3-chloro-5-trifluoromethylpyridine via substitution reactions with metal cyanides in the presence of phase transfer catalysts, followed by hydrolysis and Pinner reaction steps to introduce amine functionalities.

This synthetic route is noted for its operational simplicity, scalability, and cost-effectiveness, making it suitable for industrial production of the pyridine core.

Coupling with Piperidin-3-amine

The coupling of the pyridine intermediate with the piperidin-3-amine moiety to form 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine involves:

  • Nucleophilic Substitution or Thiocarbonyldiimidazole-Assisted Coupling : Analogous compounds have been synthesized by coupling substituted pyridin-2-amines with piperazine or piperidine derivatives using thiocarbonyldiimidazole as a coupling agent at moderate temperatures (~40 °C). This method facilitates the formation of carbothioamide or amide linkages between the heterocyclic fragments.

  • Use of Boronic Acid Pinacol Esters and Palladium-Catalyzed Cross-Coupling : In related synthetic procedures, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to attach aryl or heteroaryl groups to piperidine derivatives. The reaction typically uses boronic acid pinacol esters, potassium phosphate as base, and XPhos Pd G2 catalyst in a mixed solvent system (1,4-dioxane and water) under nitrogen atmosphere at elevated temperature (95 °C). After reaction completion, acid-base workup and chromatographic purification yield the coupled product.

  • Salt Formation : The free base amine is converted into its hydrochloride salt by treatment with aqueous HCl, followed by isolation and purification steps to afford the hydrochloride form of the compound, which improves stability and handling.

Representative Synthetic Procedure (Generalized)

Step Reagents/Conditions Description Outcome
1 2-chlorine-5-trichloromethylpyridine, WCl6 catalyst, Cl2 gas, heat Chlorination to 2,3-dichloro-5-trichloromethylpyridine Chlorinated pyridine intermediate
2 Antimony pentafluoride, anhydrous HF, heat, stirring Fluorination to 2-fluoro-3-chloro-5-trifluoromethylpyridine Fluorinated pyridine intermediate
3 Metal cyanide, phase transfer catalyst, organic solvent/water Cyanation to 2-cyano-3-chloro-5-trifluoromethylpyridine Nitrile-functionalized pyridine
4 Piperidin-3-amine, thiocarbonyldiimidazole or Pd-catalyst, base, solvent, heat Coupling to 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine Coupled amine intermediate
5 Aqueous HCl Salt formation Hydrochloride salt of target compound

Research Findings and Analytical Data

  • Yields and Purity : The fluorination and cyanation steps achieve yields up to 90% with product purities around 99.5%, demonstrating efficient and clean reactions suitable for scale-up.

  • Reaction Conditions : The coupling reactions proceed under mild to moderate temperatures (40–95 °C), with reaction times ranging from a few hours to overnight, depending on the method used.

  • Spectroscopic Characterization : The intermediates and final products are characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS). For example, ^1H NMR spectra show characteristic aromatic and aliphatic proton signals corresponding to the pyridine and piperidine rings, respectively. HRMS confirms molecular weights consistent with the desired structures.

  • Solubility and Stability : Formation of the hydrochloride salt enhances aqueous solubility and chemical stability, facilitating further biological evaluation and formulation.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-chlorine-5-trichloromethylpyridine
Key Catalysts Tungsten hexachloride (chlorination), Antimony pentafluoride (fluorination), Pd catalyst (coupling)
Reaction Solvents Organic solvents (CH2Cl2, 1,4-dioxane), aqueous phases
Temperature Range 40 °C (coupling) to 95 °C (cross-coupling), room temperature to heating for halogenation
Reaction Time 1 h to 16 h depending on step
Product Purity ≥ 99.5% (intermediates), high purity final product
Yield Up to 90% for key steps
Salt Formation Hydrochloride salt via aqueous HCl treatment

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride, and what critical reaction conditions influence yield and purity?

Q. What spectroscopic and crystallographic methods confirm the compound's structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the piperidine and pyridine ring connectivity, with characteristic shifts for -NH₂ (δ 2.5–3.5 ppm) and CF₃ groups (δ 110–125 ppm in ¹⁹F NMR) . X-ray Crystallography : Single-crystal studies (e.g., ) reveal intermolecular hydrogen bonds (N–H⋯N) and Cl⋯Cl interactions (3.278 Å), confirming dimeric packing and stereochemistry. R factors < 0.06 ensure structural accuracy . HPLC : Purity ≥95% is validated using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .

Advanced Research Questions

Q. How can researchers optimize synthesis to mitigate by-product formation, such as hydrogen-bonded dimers or halogen interactions?

  • Methodological Answer : By-product formation (e.g., cyclic dimers via N–H⋯N bonds) is minimized by:
  • Steric hindrance : Introducing bulky substituents on the piperidine ring to disrupt intermolecular interactions .
  • Solvent polarity : Using polar aprotic solvents (DMF, DMSO) to solubilize intermediates and reduce crystallization of dimers .
  • Temperature control : Lowering reaction temperatures (<0°C) during coupling steps to suppress side reactions .
    highlights that Cl⋯Cl interactions in pyridine derivatives can lead to crystalline impurities; recrystallization from ethanol/water mixtures (1:3 v/v) improves purity .

Q. What strategies address discrepancies in biological activity data across studies involving piperidine-pyridine hybrids?

  • Methodological Answer : Contradictions in activity (e.g., enzyme inhibition vs. cytotoxicity) arise from:
  • Assay variability : Standardize protocols (e.g., ATPase inhibition assays at pH 7.4) to reduce inter-lab variability .
  • Structural analogs : Compare substituent effects; e.g., replacing CF₃ with CH₃ in analogs reduces hydrophobicity and alters binding kinetics .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like NADH:ubiquinone oxidoreductase, resolving conflicting IC₅₀ values .

Q. How does the trifluoromethyl group impact physicochemical properties and target binding?

  • Methodological Answer : The CF₃ group enhances:
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : Resistance to oxidative degradation (CYP450 enzymes) due to strong C–F bonds, confirmed via LC-MS metabolite profiling .
  • Electron-withdrawing effects : Polarizes the pyridine ring, strengthening π-π stacking with aromatic residues in enzyme active sites (e.g., IC₅₀ = 0.2 μM vs. 1.5 μM for CH₃ analogs) .

Data Contradiction Analysis

  • Example : Variability in enzymatic inhibition ( vs. 19):
    • Resolution : reports IC₅₀ values using mitochondrial fractions, while uses recombinant enzymes. Normalize data to protein concentration and validate with orthogonal assays (e.g., fluorescence polarization).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride

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